(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine
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Overview
Description
(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromoimidazo[1,2-b]pyridazinyl group linked to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine typically involves multiple steps, starting with the preparation of the bromoimidazo[1,2-b]pyridazinyl intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazo[1,2-b]pyridazinyl compounds.
Scientific Research Applications
(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(3-Chloroimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine
- (2S)-1-[(3-Fluoroimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine
- (2S)-1-[(3-Iodoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine
Uniqueness
What sets (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. This unique feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H11BrN4O |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
(2S)-1-(3-bromoimidazo[1,2-b]pyridazin-6-yl)oxypropan-2-amine |
InChI |
InChI=1S/C9H11BrN4O/c1-6(11)5-15-9-3-2-8-12-4-7(10)14(8)13-9/h2-4,6H,5,11H2,1H3/t6-/m0/s1 |
InChI Key |
ALPRWRDXDZWBGF-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](COC1=NN2C(=NC=C2Br)C=C1)N |
Canonical SMILES |
CC(COC1=NN2C(=NC=C2Br)C=C1)N |
Origin of Product |
United States |
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